
1,3-Pentanediol, 2-nitro-, (R*,S*)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Pentanediol, 2-nitro-, (R*,S*)- is an organic compound with the molecular formula C5H11NO4 It is a nitro alcohol, characterized by the presence of both hydroxyl (-OH) and nitro (-NO2) functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pentanediol, 2-nitro-, (R*,S*)- can be achieved through several methods. One common approach involves the nitration of 1,3-pentanediol using nitric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 1,3-Pentanediol, 2-nitro-, (R*,S*)- often involves a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Pentanediol, 2-nitro-, (R*,S*)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine are often used for esterification.
Major Products
Oxidation: Formation of 2-nitro-1,3-pentanedione.
Reduction: Formation of 2-amino-1,3-pentanediol.
Substitution: Formation of esters or ethers depending on the substituent used.
Scientific Research Applications
1,3-Pentanediol, 2-nitro-, (R*,S*)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Pentanediol, 2-nitro-, (R*,S*)- involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Pentanediol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,2,4-Trimethyl-1,3-pentanediol: A branched diol with different steric properties.
1,5-Pentanediol: Has a different hydroxyl group positioning, affecting its reactivity and applications.
Uniqueness
1,3-Pentanediol, 2-nitro-, (R*,S*)- is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry.
Properties
CAS No. |
138668-17-4 |
|---|---|
Molecular Formula |
C5H11NO4 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(2S,3R)-2-nitropentane-1,3-diol |
InChI |
InChI=1S/C5H11NO4/c1-2-5(8)4(3-7)6(9)10/h4-5,7-8H,2-3H2,1H3/t4-,5+/m0/s1 |
InChI Key |
WEMWRQSEKYYLOZ-CRCLSJGQSA-N |
Isomeric SMILES |
CC[C@H]([C@H](CO)[N+](=O)[O-])O |
Canonical SMILES |
CCC(C(CO)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




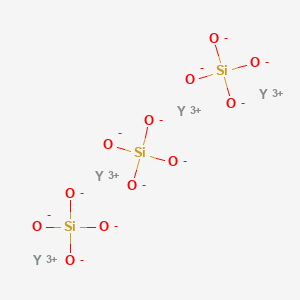
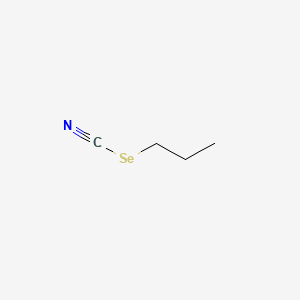

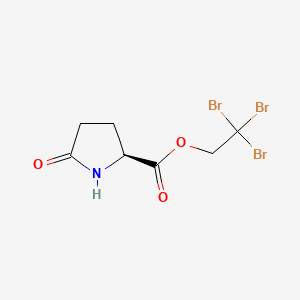
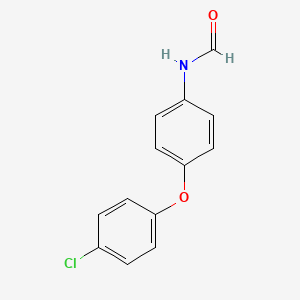
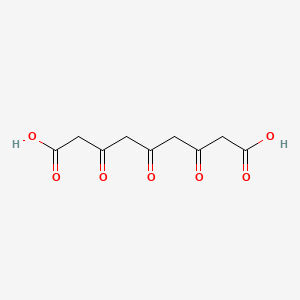
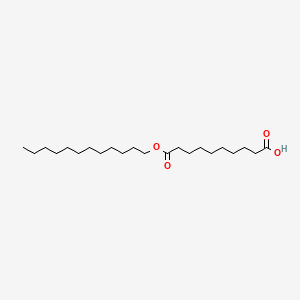
![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)

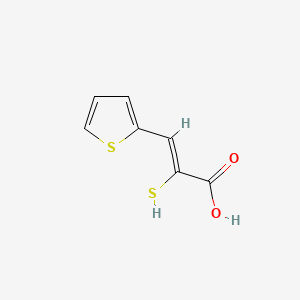

![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)
